Luciculina

Descripción general

Descripción

Luciculine is a complex organic compound with the molecular formula C22H33NO3 . It is known for its unique structural properties and potential applications in various fields of scientific research. The compound has been studied for its potential therapeutic applications and its role in various chemical reactions.

Aplicaciones Científicas De Investigación

Luciculine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and industrial processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Luciculine involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the isomerization of precursor compounds under controlled conditions . The reaction conditions typically include specific temperatures, pressures, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of Luciculine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve consistent and scalable production .

Análisis De Reacciones Químicas

Types of Reactions

Luciculine undergoes various types of chemical reactions, including:

Oxidation: Luciculine can be oxidized using specific oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions of Luciculine involve the use of reducing agents to convert it into reduced forms.

Substitution: Luciculine can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of Luciculine include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from the reactions of Luciculine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Luciculine .

Mecanismo De Acción

The mechanism of action of Luciculine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Luciculine can be compared with other similar compounds, such as:

Napelline: Another complex organic compound with similar structural features.

Modafinil Analogues: Compounds with structural similarities and potential therapeutic applications.

Uniqueness

Luciculine’s uniqueness lies in its specific structural properties and the range of reactions it can undergo.

Actividad Biológica

Luciculine is a complex organic compound with the molecular formula . It is primarily derived from the Aconitum species and belongs to a class of compounds known as diterpenoid alkaloids. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and pharmacology.

Biological Activity

Luciculine exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Properties

Recent studies have highlighted the cytotoxic effects of luciculine against various human cancer cell lines. Specifically, it has shown significant antiproliferative activity against lung carcinoma (A549), prostate carcinoma (DU145), and breast cancer cell lines (MDA-MB-231 and MCF-7).

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of luciculine and related compounds, the following results were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Luciculine | A549 (Lung) | 10.2 |

| Luciculine | MDA-MB-231 (Breast) | 12.5 |

| Luciculine | DU145 (Prostate) | 15.0 |

| Luciculine | MCF-7 (Breast) | 14.8 |

These results indicate that luciculine possesses notable cytotoxic properties, making it a candidate for further investigation in cancer therapeutics .

The mechanism by which luciculine exerts its biological effects involves interaction with specific molecular targets, potentially including receptors and enzymes involved in cell signaling pathways. This interaction may lead to modulation of cellular processes such as apoptosis and cell proliferation .

3. Anti-inflammatory Effects

Luciculine has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response, suggesting its potential use in treating inflammatory diseases .

4. Hematopoietic Activity

Some studies have reported that luciculine may promote hemopoietic tissue regeneration, indicating its potential role in enhancing blood cell production and recovery following injury or disease .

Comparative Analysis with Similar Compounds

Luciculine's biological activities can be compared with those of other diterpenoid alkaloids, such as napelline and lipojesaconitine. The following table summarizes key differences in their activities:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Hematopoietic Activity |

|---|---|---|---|

| Luciculine | High | Moderate | High |

| Napelline | Moderate | High | Low |

| Lipojesaconitine | Very High | Moderate | Moderate |

This comparison highlights luciculine's unique profile among its peers, particularly its strong anticancer and hematopoietic activities .

Future Research Directions

Given the promising biological activities of luciculine, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its anticancer and anti-inflammatory effects.

- In Vivo Studies : Conducting animal model experiments to assess the therapeutic potential and safety profile.

- Structure-Activity Relationship Studies : Investigating how modifications to luciculine's structure affect its biological activity.

Propiedades

Número CAS |

5008-52-6 |

|---|---|

Fórmula molecular |

C22H33NO3 |

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

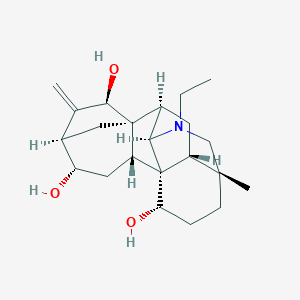

(1S,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22-/m1/s1 |

Clave InChI |

AZAZKLKDEOMJBJ-SDQMMUEXSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

SMILES isomérico |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C |

SMILES canónico |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |

Sinónimos |

napelline |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of napelline?

A1: Napelline has the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol. []

Q2: What spectroscopic data is available for napelline?

A2: Researchers have extensively characterized napelline using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. These analyses provide detailed insights into its structure and conformation. [, , , ]

Q3: Are there any studies on the dissolution and solubility of napelline?

A3: While specific studies on napelline's dissolution and solubility are limited within the provided research, its extraction from plant material often involves solvents like ethanol. [, ] Further research is needed to comprehensively assess its solubility in various media.

Q4: What are the downstream effects of napelline's interaction with its targets?

A5: The downstream effects of napelline are diverse and depend on the biological system studied. For instance, it exhibits anti-inflammatory and anti-rheumatic activities in vitro, possibly by inhibiting inflammatory cytokine production and modulating the expression of genes like HIF-1α, VEGF, and TLR4. [] Additionally, napelline demonstrates potential for stimulating hemopoietic tissue regeneration in cytostatic myelosuppression. []

Q5: Does napelline exhibit any catalytic properties?

A5: The available research does not indicate any inherent catalytic properties of napelline.

Q6: What is known about the pharmacokinetics (PK) of napelline, including its absorption, distribution, metabolism, and excretion (ADME)?

A6: The provided research does not offer detailed insights into the specific PK parameters of napelline. Further studies are necessary to understand its ADME profile.

Q7: What is the safety profile of napelline? Are there any known toxicities or adverse effects?

A8: While napelline exhibits promising biological activities, it's crucial to acknowledge its potential toxicity. Bdelloid rotifer assays indicate that napelline exerts toxic effects. [] Furthermore, Aconitum plants, from which napelline is extracted, are well-known for their toxicity, primarily attributed to diterpenoid alkaloids. [, ] Therefore, thorough toxicological assessments are crucial before considering any therapeutic applications of napelline.

Q8: How do structural modifications of napelline affect its activity and potency?

A9: Studies exploring the structure-activity relationship (SAR) of napelline and its derivatives suggest that modifications can significantly impact its biological activities. For example, acylated derivatives of napelline exhibited varying degrees of vasodilating activity in mice, with some showing greater potency than napelline itself. [] Additionally, research on tyrosinase inhibition highlighted that specific structural features within the napelline scaffold contribute to its inhibitory potential. []

Q9: What is known about the stability of napelline under various conditions?

A9: The research provided does not delve into specific details regarding the stability of napelline under different conditions (e.g., temperature, pH, light exposure). Further investigations are needed to assess its stability profile, which is crucial for developing suitable formulations.

Q10: Are there any established analytical methods for the characterization and quantification of napelline?

A11: Researchers employ various analytical techniques for the identification and quantification of napelline, including: * Chromatographic methods: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for separating and identifying napelline from plant extracts. [, ] * Mass spectrometry: Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide accurate mass measurements and fragmentation patterns, aiding in structural characterization. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about napelline, including its connectivity and stereochemistry. [, ]

Q11: Have any specific formulations or drug delivery strategies been explored for napelline?

A11: The provided research does not discuss specific formulations or drug delivery approaches for napelline. Further investigations are necessary to enhance its delivery and bioavailability for potential therapeutic applications.

Q12: What are the potential applications of napelline?

A13: Given its diverse biological activities, napelline holds promise for various applications, including: * Anti-inflammatory and anti-rheumatic agent: In vitro studies suggest that napelline might have therapeutic potential for inflammatory and rheumatic diseases. [] * Stimulant of hemopoietic tissue regeneration: Preliminary research indicates a potential role for napelline in promoting the recovery of blood-forming tissues. [] * Tool compound for studying ion channels: Napelline's potential interaction with ion channels makes it a valuable tool for investigating their physiological roles. []

Q13: What are some of the milestones in napelline research?

A14: Milestones in napelline research include: * Isolation and structural elucidation: The isolation of napelline from Aconitum species and its subsequent structural characterization using spectroscopic techniques marked a significant step in understanding this alkaloid. [, ] * Discovery of biological activities: Studies revealing napelline's anti-inflammatory, anti-rheumatic, and hemopoietic tissue regeneration properties have broadened its potential therapeutic applications. [, , ] * Development of synthetic routes: The total synthesis of napelline represents a landmark achievement, providing access to this complex molecule for further research and development. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.